3-(pyridin-4-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyridin-4-yl)prop-2-enal is an organic compound that features a pyridine ring attached to a propenal group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(pyridin-4-yl)prop-2-enal can be synthesized through several methods. One common approach involves the condensation of 4-pyridinecarboxaldehyde with acetaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-4-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 3-(4-Pyridyl)propanol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: 3-(4-Pyridyl)propanoic acid.
Reduction: 3-(4-Pyridyl)propanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-(pyridin-4-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(pyridin-4-yl)prop-2-enal depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Pyridyl)propanoic acid
- 3-(4-Pyridyl)propanol
- 3-(4-Pyridyl)acrylic acid
Uniqueness
3-(pyridin-4-yl)prop-2-enal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C8H7NO |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-pyridin-4-ylprop-2-enal |
InChI |
InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h1-7H |
InChI Key |
PEIRJCZXFPMXTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.